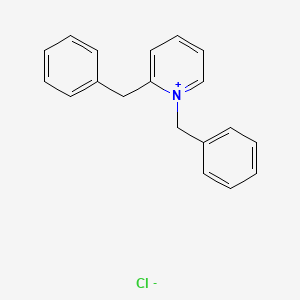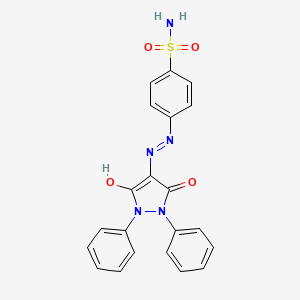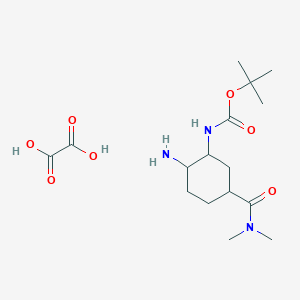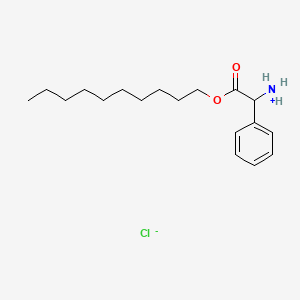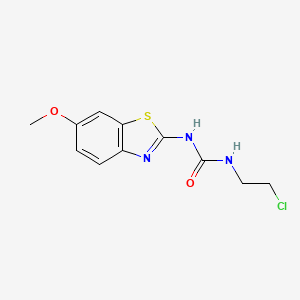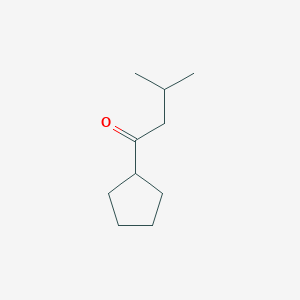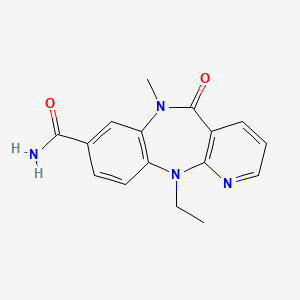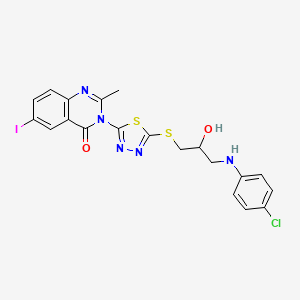
4(3H)-Quinazolinone, 3-(5-((3-((4-chlorophenyl)amino)-2-hydroxypropyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-(5-((3-((4-chlorophenyl)amino)-2-hydroxypropyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl- is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a thiadiazole ring, and various substituents such as a chlorophenyl group, a hydroxypropyl group, and an iodine atom. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(5-((3-((4-chlorophenyl)amino)-2-hydroxypropyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl- involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core is typically synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting the quinazolinone intermediate with thiosemicarbazide and an appropriate oxidizing agent, such as hydrogen peroxide or iodine.
Substitution Reactions: The chlorophenyl group is introduced through nucleophilic substitution reactions, where the quinazolinone-thiadiazole intermediate is reacted with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Hydroxypropylation: The hydroxypropyl group is added via a reaction with epichlorohydrin under basic conditions.
Iodination: The final iodination step involves the reaction of the intermediate with iodine or an iodine donor like N-iodosuccinimide (NIS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 3-(5-((3-((4-chlorophenyl)amino)-2-hydroxypropyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.
Cyclization: The compound can undergo intramolecular cyclization reactions to form various heterocyclic derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Potassium carbonate, sodium hydride, dimethylformamide (DMF).
Cyclization: Thiosemicarbazide, iodine, acetic acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives.
Cyclization: Heterocyclic compounds.
科学研究应用
4(3H)-Quinazolinone, 3-(5-((3-((4-chlorophenyl)amino)-2-hydroxypropyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 3-(5-((3-((4-chlorophenyl)amino)-2-hydroxypropyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction Pathways: The compound may interfere with signal transduction pathways, leading to altered cellular responses and apoptosis.
相似化合物的比较
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the thiadiazole and chlorophenyl moieties but lacks the quinazolinone core and iodine substituent.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a pyrazoline ring and bromophenyl group, differing in core structure and substituents.
N-(5-Amino-1H-1,2,4-triazol-3-yl)-4-substituted pyridines: Features a triazole ring and varied substituents, distinct from the quinazolinone-thiadiazole structure.
Uniqueness
4(3H)-Quinazolinone, 3-(5-((3-((4-chlorophenyl)amino)-2-hydroxypropyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl- is unique due to its combination of a quinazolinone core, thiadiazole ring, and diverse substituents. This structural complexity imparts a wide range of biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
135575-67-6 |
|---|---|
分子式 |
C20H17ClIN5O2S2 |
分子量 |
585.9 g/mol |
IUPAC 名称 |
3-[5-[3-(4-chloroanilino)-2-hydroxypropyl]sulfanyl-1,3,4-thiadiazol-2-yl]-6-iodo-2-methylquinazolin-4-one |
InChI |
InChI=1S/C20H17ClIN5O2S2/c1-11-24-17-7-4-13(22)8-16(17)18(29)27(11)19-25-26-20(31-19)30-10-15(28)9-23-14-5-2-12(21)3-6-14/h2-8,15,23,28H,9-10H2,1H3 |
InChI 键 |
UBXSHHJBRMCKML-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=NN=C(S3)SCC(CNC4=CC=C(C=C4)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


